2-Methyl-6-nitrobenzoic acid
Overview
Description
The vapour pressure of 2-methyl-6-nitrobenzoic acid was studied by Knudsen mass-loss effusion technique.
This compound appears as pale yellow needles or tan powder. (NTP, 1992)
Scientific Research Applications
Analytical and Biological Applications
Sulfhydryl Group Determination : 2-Methyl-6-nitrobenzoic acid is utilized in biochemistry for determining sulfhydryl groups in biological materials, as demonstrated in a study where its disulfide derivative was found useful for this purpose (Ellman, 1959).
Characterization in Organic Solvents : Spectroscopic methods have been employed to characterize this compound in various organic solvents, revealing insights into its solubility and interactions (Hart et al., 2017).
Gas Chromatography Analysis : The compound has been analyzed using gas chromatography, specifically for its esterified form, which proves useful for monitoring purity and for research in new product development (Xue & Nan, 2002).
Chemical and Physical Properties
Thermodynamic Studies : Studies on the sublimation of methylnitrobenzoic acids, including this compound, offer valuable data on their vapor pressures, enthalpies, and entropies, crucial for understanding their physical properties (Monte & Hillesheim, 2001).
Solubility and Thermodynamics : Solubility data of this compound in different solvents and thermodynamic modeling provide essential information for its purification and application in various fields (He, Zheng, Farajtabar, & Zhao, 2018).
Synthesis and Reaction Studies
New Synthesis Methods : Innovative methods for synthesizing carboxylic esters using 2-Methyl-6-nitrobenzoic anhydride have been developed, showcasing its versatility in organic synthesis (Shiina, Ibuka, & Kubota, 2002).
Educational Applications : The compound has been used in educational settings, such as in the synthesis of 4-amino-3-nitrobenzoic acid methyl ester, an experiment designed for introductory organic chemistry courses (Kam, Levonis, & Schweiker, 2020).
Catalytic Oxidation Studies : Research into the catalytic oxidation of related compounds, like 3-methyl-4-nitrobenzoic acid, demonstrates the potential for developing new chemical processes (Cai & Shui, 2005).
Environmental and Health Applications
- Metabolism and Interaction Studies : Investigations into the metabolism of compounds like 6-nitrobenzo[a]pyrene by cellular systems help understand environmental and health impacts, relating to compounds like this compound (Tong & Selkirk, 1983).
Mechanism of Action
Target of Action
2-Methyl-6-nitrobenzoic acid is a nitrated carboxylic acid Carboxylic acids are known to react with all bases, both organic (for example, the amines) and inorganic .
Mode of Action
The nitro group, − NO 2, like the carboxylate anion, is a hybrid of two equivalent resonance structures . The hybrid structure has a full positive charge on nitrogen and a half-negative charge on each oxygen . This polar character results in specific interactions with its targets, leading to various changes at the molecular level.
Biochemical Pathways
It’s known that nitro compounds can be prepared in a number of ways, including the direct substitution of hydrocarbons with nitric acid .
Pharmacokinetics
It’s known that the polar character of the nitro group results in lower volatility of nitro compounds than ketones of about the same molecular weight .
Result of Action
It’s known that carboxylic acids donate hydrogen ions if a base is present to accept them . Their reactions with bases, called “neutralizations”, are accompanied by the evolution of substantial amounts of heat .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, it’s known that nitration of alkanes is successful only when conducted at high temperatures in the vapor phase . Additionally, the compound is insoluble in water , which can affect its action, efficacy, and stability in aqueous environments.
Safety and Hazards
Future Directions
Biochemical Analysis
Biochemical Properties
The nitro group is a strong electron-withdrawing group, which can influence the reactivity of the compound
Cellular Effects
Nitro compounds can potentially cause cellular effects such as changes in cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
Nitro compounds can undergo various reactions, including direct substitution with nitric acid and displacement reactions with nitrite ions . These reactions could potentially lead to changes in gene expression, enzyme inhibition or activation
Temporal Effects in Laboratory Settings
It is known that the compound has a melting point of 153-157 °C .
Metabolic Pathways
Nitro compounds can undergo various reactions, which could potentially involve different enzymes or cofactors
Properties
IUPAC Name |
2-methyl-6-nitrobenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO4/c1-5-3-2-4-6(9(12)13)7(5)8(10)11/h2-4H,1H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCXSGQZMYLXTOI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)[N+](=O)[O-])C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO4 | |
Record name | 2-METHYL-6-NITROBENZOIC ACID | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20678 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7025639 | |
Record name | 2-Methyl-6-nitrobenzoic acid | |
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URL | https://comptox.epa.gov/dashboard/DTXSID7025639 | |
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Molecular Weight |
181.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
2-methyl-6-nitrobenzoic acid appears as pale yellow needles or tan powder. (NTP, 1992) | |
Record name | 2-METHYL-6-NITROBENZOIC ACID | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20678 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Solubility |
less than 1 mg/mL at 68 °F (NTP, 1992) | |
Record name | 2-METHYL-6-NITROBENZOIC ACID | |
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URL | https://cameochemicals.noaa.gov/chemical/20678 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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CAS No. |
13506-76-8 | |
Record name | 2-METHYL-6-NITROBENZOIC ACID | |
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URL | https://cameochemicals.noaa.gov/chemical/20678 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | 2-Methyl-6-nitrobenzoic acid | |
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Record name | 6-Methyl-2-nitrobenzoic acid | |
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Record name | 2-Methyl-6-nitrobenzoic acid | |
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Record name | 6-nitro-o-toluic acid | |
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Record name | 6-METHYL-2-NITROBENZOIC ACID | |
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Melting Point |
309 to 313 °F (NTP, 1992) | |
Record name | 2-METHYL-6-NITROBENZOIC ACID | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20678 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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